molecular formula C11H13N3O2 B2808728 1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid CAS No. 691363-24-3

1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid

Cat. No. B2808728
CAS RN: 691363-24-3
M. Wt: 219.244
InChI Key: PIEIBXKCDFTGNA-UHFFFAOYSA-N
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Description

“1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid” is a chemical compound with the molecular formula C11H13N3O2 . It has a molecular weight of 219.24 . The compound is characterized by a benzotriazole core, which is known to confer unique physicochemical properties to its immediate vicinity on various molecular scaffolds .


Synthesis Analysis

The synthesis of benzotriazole derivatives, including “1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid”, is typically achieved from 1H-benzotriazole . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . This makes it a versatile synthetic auxiliary with a unique set of physicochemical properties .


Molecular Structure Analysis

The InChI code for “1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid” is 1S/C11H13N3O2/c1-2-3-6-14-10-5-4-8 (11 (15)16)7-9 (10)12-13-14/h4-5,7H,2-3,6H2,1H3, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The benzotriazole fragment in “1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid” is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . This makes it a versatile synthetic auxiliary with a unique set of physicochemical properties . It can be used in a variety of chemical reactions, enabling difficult synthetic transformations .


Physical And Chemical Properties Analysis

“1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid” has a molecular weight of 219.24 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Chemical Applications

  • Esters Synthesis : The tert-butyl esters of heterocyclic carboxylic acids, including 1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid, can be synthesized using tert-butyl trichloroacetimidate, showing their importance in organic synthesis processes (Fritsche, Deguara, & Lehr, 2006).
  • Peptide Coupling : Active ester intermediates involving derivatives of 1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid have been used in peptide coupling reactions, illustrating their role in the formation of complex organic compounds (Mahmoud et al., 2005).
  • Activation of Carboxylic Acids : The activation of carboxylic acids into their esters through tert-butyl carbonates showcases a method to facilitate reactions between carboxylic acids and amines, leading to amides or peptides (Basel & Hassner, 2002).

Materials Science and Sensory Applications

  • Nanofiber Construction : Tert-butyl modified carbazole derivatives have been utilized in the creation of strong blue emissive nanofibers for detecting volatile acid vapors, indicating their significance in developing fluorescent sensory materials (Sun et al., 2015).

Analytical Chemistry

  • Enzymatic Synthesis : The compound has been studied for its role in the enzymatic synthesis of UV-absorbers like Tinuvin 1130, used in polymer-based materials to protect against UV radiation, demonstrating its application in green chemistry and materials science (Schroeder et al., 2007).

properties

IUPAC Name

1-tert-butylbenzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)14-9-5-4-7(10(15)16)6-8(9)12-13-14/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEIBXKCDFTGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=C(C=C2)C(=O)O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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